Lithium(1+) ion 2-chloro-4-methylpyridine-3-sulfinate
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Overview
Description
Lithium(1+) ion 2-chloro-4-methylpyridine-3-sulfinate is a chemical compound with the molecular formula C6H6ClNO2S.Li. It is a lithium salt of 2-chloro-4-methylpyridine-3-sulfinate. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-chloro-4-methylpyridine-3-sulfinate typically involves the reaction of 2-chloro-4-methylpyridine-3-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of lithium;2-chloro-4-methylpyridine-3-sulfinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The production process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-chloro-4-methylpyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic group to a sulfide or thiol group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted pyridine derivatives .
Scientific Research Applications
Lithium(1+) ion 2-chloro-4-methylpyridine-3-sulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of lithium;2-chloro-4-methylpyridine-3-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-methylpyridine-3-sulfonic acid
- 2-chloro-4-methylpyridine-3-sulfide
- 2-chloro-4-methylpyridine-3-thiol
Uniqueness
Lithium(1+) ion 2-chloro-4-methylpyridine-3-sulfinate is unique due to its lithium salt form, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the lithium ion can influence the solubility, stability, and overall reactivity of the compound, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
lithium;2-chloro-4-methylpyridine-3-sulfinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.Li/c1-4-2-3-8-6(7)5(4)11(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMBMTUSHKNSQC-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(C(=NC=C1)Cl)S(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClLiNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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